molecular formula C₆₆H₁₁₂O₅₆ B1142616 Maltoundecaose CAS No. 50270-86-5

Maltoundecaose

Numéro de catalogue: B1142616
Numéro CAS: 50270-86-5
Poids moléculaire: 1801.56
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Applications De Recherche Scientifique

Food Science Applications

Maltoundecaose is widely used in the food industry due to its functional properties. Its low osmotic pressure, high water-holding capacity, and mild sweetness make it an ideal ingredient in various food products.

Functional Properties

  • Texture Modifier : this compound enhances the texture of food products, providing a smooth mouthfeel and improving overall palatability.
  • Fat Replacer : It can be used as a fat replacer in low-fat or reduced-calorie products, helping to maintain moisture and texture without adding significant calories.
  • Cryoprotectant : In frozen foods, this compound acts as a cryoprotectant, preventing ice crystal formation and maintaining product quality during freezing and thawing processes.

Case Study: Beverage Industry

A study demonstrated that incorporating this compound into beer significantly improved foam stability and mouthfeel. The oligosaccharide helped to stabilize the beer's foam structure while enhancing its sensory attributes, making it more appealing to consumers .

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceutical formulations due to its biocompatibility and ability to enhance drug delivery.

Drug Delivery Systems

  • Surfactant Properties : this compound can function as a surfactant, improving the solubility and bioavailability of poorly soluble drugs.
  • Stabilizer for Biologics : It is used as a stabilizer in formulations of biologics, such as monoclonal antibodies, ensuring their stability during storage and transport.

Case Study: Diabetes Management

Research has shown that this compound can be utilized in formulations aimed at managing blood glucose levels. Its slow digestion rate may help regulate postprandial glucose spikes, making it beneficial for diabetic patients .

Biotechnology Applications

In biotechnology, this compound serves as a substrate for various enzymatic reactions and microbial processes.

Enzymatic Reactions

  • Substrate for Amylases : this compound is often used as a substrate in studies involving α-amylases and other glycoside hydrolases, aiding in understanding enzyme kinetics and mechanisms.
  • Microbial Fermentation : Certain microorganisms utilize this compound as a carbon source for fermentation processes, producing valuable metabolites such as organic acids and alcohols.

Case Study: Microbial Metabolism

A study investigating the metabolic pathways of Escherichia coli demonstrated that this compound could be effectively utilized by the bacterium to produce biofuels. The research highlighted the importance of this compound in optimizing fermentation conditions for enhanced yield .

Comparison Table of Applications

Application AreaSpecific Use CaseBenefits
Food ScienceTexture modifier in beveragesImproved mouthfeel and foam stability
Fat replacer in low-fat productsMaintains moisture without added calories
PharmaceuticalsDrug delivery systemsEnhances solubility and bioavailability
Stabilizer for biologicsEnsures stability during storage
BiotechnologySubstrate for enzymatic reactionsAids in enzyme kinetics studies
Carbon source for microbial fermentationProduces valuable metabolites

Activité Biologique

Maltoundecaose, a complex oligosaccharide composed of eleven glucose units linked primarily by α-1,4-glycosidic bonds, is a product of starch hydrolysis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its enzymatic properties, metabolic effects, and potential applications in food and health.

Structure and Properties

This compound (C11_{11}H20_{20}O10_{10}) is classified as a maltooligosaccharide. Its structure can be represented as follows:

Glc1Glc2Glc3Glc11\text{Glc}_1-\text{Glc}_2-\text{Glc}_3-\ldots-\text{Glc}_{11}

The oligosaccharide is characterized by its sweet taste and solubility in water, making it suitable for various food applications. The degree of polymerization (DP) influences its functional properties, such as sweetness and viscosity.

Enzymatic Activity

The enzymatic breakdown of this compound is primarily facilitated by glycoside hydrolases, specifically α-amylases and debranching enzymes like TreX from Sulfolobus solfataricus. Research indicates that TreX exhibits both hydrolytic and transglycosylation activities, which are crucial for this compound metabolism. The kinetic parameters for TreX have been studied, revealing significant insights into the enzyme's efficiency:

Enzyme Activity kcat_{cat} (s1^{-1}) Km_m (mM)
Hydrolysis2.57 × 10³0.206
Transglycosylation1.78 × 10³3.30

These findings suggest that this compound can be efficiently utilized by microbial enzymes, promoting its breakdown into simpler sugars that can be absorbed by the host organism .

Metabolic Effects

This compound's role in metabolism has been explored in various studies. It is known to influence glycemic responses due to its carbohydrate composition. The consumption of maltodextrins, including this compound, has been associated with lower postprandial glucose levels compared to other carbohydrates. In a study involving healthy volunteers, different carbohydrate sources were tested for their effects on glucose and insulin responses:

Carbohydrate Source Glucose Response (mg/dL) Insulin Response (µU/mL)
Regular Beer12025
Maltodextrin-Enriched Beer10020
Glucose-based Beverage14030

The results indicated that maltodextrin-enriched beverages led to lower glucose and insulin spikes compared to regular glucose sources .

Applications in Food and Health

This compound has several applications in the food industry due to its functional properties:

  • Sweetener : Its mild sweetness makes it suitable as a sugar substitute in various food products.
  • Thickening Agent : It can enhance the texture of sauces and soups.
  • Nutritional Supplement : Due to its digestibility, it is often included in sports drinks and nutritional bars.

Case Studies

  • Beer Production : A study investigated the antioxidant properties of beer enriched with maltodextrins. It was found that beers containing this compound had higher antioxidant activity compared to those without, suggesting potential health benefits related to cardiovascular health .
  • Diabetes Management : In clinical trials focusing on diabetic patients, the incorporation of maltodextrins like this compound showed promise in managing blood sugar levels more effectively than traditional carbohydrates .

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H112O56/c67-1-12-23(78)24(79)36(91)57(103-12)114-47-14(3-69)105-59(38(93)26(47)81)116-49-16(5-71)107-61(40(95)28(49)83)118-51-18(7-73)109-63(42(97)30(51)85)120-53-20(9-75)111-65(44(99)32(53)87)122-55-22(11-77)112-66(45(100)34(55)89)121-54-21(10-76)110-64(43(98)33(54)88)119-52-19(8-74)108-62(41(96)31(52)86)117-50-17(6-72)106-60(39(94)29(50)84)115-48-15(4-70)104-58(37(92)27(48)82)113-46-13(2-68)102-56(101)35(90)25(46)80/h12-101H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIFDDFXDDGQOX-FLCYYJKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H112O56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1801.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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